molecular formula C₁₁H₁₈O B155602 Cyclopentanone, 2-hexylidene- CAS No. 17373-89-6

Cyclopentanone, 2-hexylidene-

Cat. No. B155602
CAS RN: 17373-89-6
M. Wt: 166.26 g/mol
InChI Key: WZPGQHVPSKTELT-UHFFFAOYSA-N
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Patent
US06833481B2

Procedure details

In a 50 ml three-neck flask fitted with a thermometer, a condenser and a stirrer were placed 2-hexylidenecyclopentanone (15 g) synthesized in Reference Example 5 and bromine (0.03 g), followed by 6 hours of the reaction at 100-120° C. The crude product was purified by column chromatography (hexane/ethyl acetate: 95/5) to obtain 12.5 g of 2-hexyl-2-cyclopentenone (GC purity: 98.5%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0.03 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[C:7]1[CH2:11][CH2:10][CH2:9][C:8]1=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].BrBr>>[CH2:1]([C:7]1[C:8](=[O:12])[CH2:9][CH2:10][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(CCCCC)=C1C(CCC1)=O
Step Two
Name
Quantity
0.03 g
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 50 ml three-neck flask fitted with a thermometer, a condenser and a stirrer
CUSTOM
Type
CUSTOM
Details
followed by 6 hours of the reaction at 100-120° C
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (hexane/ethyl acetate: 95/5)

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)C=1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.